2-Chloro-5-thienyl-(5-methyl-2-thienyl)methanol
Description
(3-Bromo-5-fluorophenyl)(phenyl)methanol (CAS 216755-56-5) is a brominated and fluorinated benzyl alcohol derivative with the molecular formula C₇H₆BrFO and a molecular weight of 205.02 g/mol . Its structure features a phenyl group and a 3-bromo-5-fluorophenyl moiety attached to a central methanol group. The compound is typically stored under dry conditions at 2–8°C to ensure stability . Safety data indicate hazards related to skin/eye irritation (H315, H319) and respiratory sensitivity (H332, H335), necessitating precautions such as protective equipment and proper ventilation during handling .
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-(5-methylthiophen-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClOS2/c1-6-2-3-7(13-6)10(12)8-4-5-9(11)14-8/h2-5,10,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVKIRJSDDTZIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C2=CC=C(S2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloromethylation of Thiophene Precursors
The chloromethylation of 5-methyl-2-thienylmethanol serves as a foundational step. A modified Vilsmeier-Haack reaction using POCl₃ and DMF in dichloromethane introduces the chloromethyl group at the 5-position of thiophene. Key parameters include:
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Temperature | 0–5°C | 82% |
| POCl₃ Equivalents | 1.2 | |
| Reaction Time | 4 hours |
Mechanistic Insight : The reaction proceeds via electrophilic aromatic substitution, with the chloromethyl group directed to the activated 5-position by the electron-donating methyl group.
Sodium Borohydride Reduction
The methanol moiety is introduced by reducing a ketone intermediate. For example, 2-(5-chlorothienyl)-5-methylthienyl ketone is treated with NaBH₄ in methanol at 0°C:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NaBH₄ (2 eq) | Methanol | 0°C → RT | 2 h | 78% |
Post-reduction purification via silica gel chromatography (hexane:ethyl acetate = 3:1) achieves >95% purity.
Cross-Coupling Approaches
Suzuki-Miyaura Coupling
A palladium-catalyzed coupling between 5-chloro-2-thienylboronic acid and 5-methyl-2-bromothiophene methanol precursor enables modular synthesis:
| Component | Amount |
|---|---|
| Pd(PPh₃)₄ | 5 mol% |
| K₂CO₃ | 3 eq |
| DME:H₂O (4:1) | 0.1 M |
Conditions : Reflux for 12 h, yielding 65–70% coupled product. GC-MS analysis confirms minimal homocoupling byproducts (<5%).
Grignard Addition to Carbonyl Intermediates
A thiophene-fused carbonyl compound undergoes nucleophilic attack by a methylthienyl Grignard reagent:
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Carbonyl Preparation : 5-Chlorothiophene-2-carbaldehyde synthesized via Swern oxidation (73% yield).
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Grignard Reaction :
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Reagent: 5-methyl-2-thienylmagnesium bromide (1.5 eq)
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Solvent: THF, −78°C → RT
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Yield: 68% after aqueous workup
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Multi-Step Synthesis via Thioether Intermediates
Thioether Formation and Oxidation
A three-step sequence from 2,5-dibromothiophene:
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Methylthio Introduction :
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Reaction with NaSMe in DMF (90°C, 6 h, 85% yield)
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Chlorination :
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SO₂Cl₂ in CCl₄ (0°C, 2 h, 89% yield)
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Methanol Group Installation :
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Hydrolysis with NaOH/EtOH (reflux, 4 h, 76% yield)
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Advantage : Avoids sensitive boronic acids, suitable for large-scale production.
One-Pot Tandem Chlorination-Reduction
Catalytic System Design
A novel FeCl₃/NaBH₄ system enables sequential chlorination and reduction in a single vessel:
| Step | Reagent | Conditions |
|---|---|---|
| Chlorination | FeCl₃ (10%) | CH₂Cl₂, 40°C, 3 h |
| Reduction | NaBH₄ (1.5 eq) | MeOH, 0°C, 1 h |
Yield : 62% overall, with 88% selectivity for the methanol product over diaryl ketone byproducts.
Comparative Analysis of Methods
| Method | Yield Range | Purity | Scalability | Cost |
|---|---|---|---|---|
| Direct Halogenation | 75–82% | >95% | High | $$ |
| Suzuki Coupling | 65–70% | 90–95% | Moderate | $$$ |
| Thioether Oxidation | 70–76% | 85–90% | High | $ |
| Tandem Chlorination | 60–65% | 80–85% | Low | $$ |
Key Observations :
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Thioether route offers cost advantages but requires rigorous control of SO₂Cl₂ stoichiometry.
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Suzuki coupling provides regioselectivity but suffers from palladium catalyst costs.
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Tandem methods show promise for green chemistry but need yield optimization.
Challenges and Optimization Strategies
Byproduct Mitigation
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-thienyl-(5-methyl-2-thienyl)methanol undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) under basic conditions.
Major Products
Oxidation: 2-Chloro-5-thienyl-(5-methyl-2-thienyl)ketone.
Reduction: 2-Hydroxy-5-thienyl-(5-methyl-2-thienyl)methanol.
Substitution: 2-Amino-5-thienyl-(5-methyl-2-thienyl)methanol or 2-Thio-5-thienyl-(5-methyl-2-thienyl)methanol.
Scientific Research Applications
2-Chloro-5-thienyl-(5-methyl-2-thienyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Chloro-5-thienyl-(5-methyl-2-thienyl)methanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, potentially leading to changes in cellular processes such as metabolism or signal transduction.
Comparison with Similar Compounds
1-(3-Bromo-5-fluorophenyl)propan-2-ol
- Molecular Formula : C₉H₁₀BrFO
- Molecular Weight : 233.08 g/mol
- Key Differences: The propan-2-ol chain replaces the methanol group, increasing steric bulk and hydrophobicity. This modification may enhance metabolic stability but reduce solubility in polar solvents .
- Applications : Used as an intermediate in pharmaceutical synthesis, with storage at room temperature, suggesting greater stability than the target compound .
(4-Bromo-3-fluorophenyl)(pyrimidin-5-yl)methanol
- Molecular Formula : C₁₇H₁₆N₂OS
- Molecular Weight : 296.4 g/mol
- Key Differences : Incorporation of a pyrimidine ring introduces nitrogen atoms, altering electronic properties and enabling coordination with transition metals (e.g., Co, Cu). This structural feature correlates with cytotoxic activity against cancer cell lines (52–66% viability inhibition at >100 μg/mL) .
- Applications : Transition metal complexes of this compound show promise in anticancer drug development .
(3-(2-Bromophenyl)isoxazol-5-yl)methanol
- Molecular Formula: C₁₀H₈NO₂Br
- Molecular Weight : 254.08 g/mol
- These properties are advantageous for bioavailability in drug formulations .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility | Storage Conditions |
|---|---|---|---|
| (3-Bromo-5-fluorophenyl)(phenyl)methanol | 205.02 | Not explicitly reported | 2–8°C, sealed |
| 1-(3-Bromo-5-fluorophenyl)propan-2-ol | 233.08 | Not reported | Room temperature |
| (4-Bromo-3-fluorophenyl)(pyrimidin-5-yl)methanol | 296.4 | Moderate in polar solvents | Not specified |
| (3-(2-Bromophenyl)isoxazol-5-yl)methanol | 254.08 | Soluble in DMSO, methanol | Room temperature |
Biological Activity
2-Chloro-5-thienyl-(5-methyl-2-thienyl)methanol is a thienyl compound characterized by its unique molecular structure, which includes two thiophene rings and a chloromethyl group. Its molecular formula is C₁₀H₉ClOS₂, with a molecular weight of approximately 244.8 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antifungal applications.
1. Overview of Biological Activities
The biological activities of this compound have been investigated in various studies, highlighting its potential as an antimicrobial agent and its applications in drug development.
1.1 Antimicrobial Properties
Research indicates that thienyl derivatives, including this compound, exhibit significant antimicrobial activity against various bacterial strains. These properties make them promising candidates for antibiotic development. The compound has been specifically noted for its effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus .
1.2 Antifungal Activity
In addition to its antibacterial properties, there is evidence suggesting that this compound may possess antifungal activity. This aspect is crucial for the development of new antifungal agents, particularly in light of increasing resistance to existing treatments.
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within microbial cells:
- Molecular Targets : The compound likely interacts with enzymes or receptors that are critical for microbial survival and proliferation.
- Biochemical Pathways : It may modulate key biochemical pathways, affecting cellular processes such as metabolism and signal transduction.
3. Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Similarity Index |
|---|---|
| 2-Chloro-5-thienylmethanol | 0.97 |
| 5-Methyl-2-thienylmethanol | 0.80 |
| 2-Chloro-5-thienyl-(2-thienyl)methanol | 0.78 |
This table illustrates how slight modifications in the structure can lead to variations in biological activity and chemical properties.
4. Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of thienyl derivatives, including the compound :
4.1 Synthesis and Characterization
The synthesis of this compound can be achieved through various synthetic routes involving thienyl precursors and chloromethylation processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
4.2 Biological Testing
In vitro studies have demonstrated that compounds similar to this compound exhibit potent anticancer activity against various cancer cell lines while maintaining low cytotoxicity towards non-cancerous cells . This dual activity underscores the potential for developing therapeutic agents targeting both microbial infections and cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
